molecular formula C13H16BF3O3 B2687394 2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1417301-27-9

2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2687394
CAS No.: 1417301-27-9
M. Wt: 288.07
InChI Key: YKETZMMATXPWIM-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a fluorinated aryl group. The compound’s structure includes a 1,3,2-dioxaborolane core (pinacol boronate) with a phenyl ring substituted at the 2-position with a difluoromethoxy (-O-CF₂H) group and at the 5-position with a fluorine atom. It is commercially available in milligram-to-gram quantities, with pricing reflecting its specialized fluorination (e.g., 100 mg for €189) .

Properties

IUPAC Name

2-[2-(difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-7-8(15)5-6-10(9)18-11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKETZMMATXPWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)-5-fluorophenylboronic acid and pinacol.

    Reaction Conditions: The boronic acid is reacted with pinacol in the presence of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to form the boronic ester. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

    Catalysts and Solvents: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM). Catalysts such as palladium complexes may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure controls to ensure consistent product quality.

    Purification Techniques: Employing advanced purification techniques such as recrystallization, distillation, or chromatography to achieve high purity levels.

    Automation: Incorporating automated systems for monitoring and controlling reaction parameters to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Strong bases like sodium hydride or potassium tert-butoxide for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Widely used in organic synthesis for constructing complex molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of new therapeutic agents, especially those targeting cancer and inflammatory diseases.

    Industry: Applied in the production of advanced materials, such as polymers and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

2-[2-(Difluoromethoxy)-4-fluorophenyl] Isomer (CAS 1403988-78-2)

  • Structure : Differs in fluorine position (4-fluoro vs. 5-fluoro).
  • Impact : The meta-fluorine (5-position) in the target compound may enhance electronic effects for cross-coupling due to resonance stabilization of the boronate intermediate. In contrast, the para-fluorine (4-position) in this isomer likely alters steric interactions with catalysts .
  • Applications : Both isomers are used in medicinal chemistry, but the target compound’s regiochemistry may offer superior reactivity in aryl-aryl bond formation.

2-(3-(Difluoromethoxy)-5-fluorophenyl) Analogue

  • Structure : Difluoromethoxy at 3-position, fluorine at 5-position.
  • Impact : The ortho-difluoromethoxy group in the target compound provides stronger electron-withdrawing effects, accelerating transmetallation in cross-coupling reactions compared to the meta-substituted variant .

Substituent-Type Variants

Difluoromethyl vs. Difluoromethoxy

  • Example : 2-(2-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2241742-43-6) .
  • Comparison : Replacing -O-CF₂H with -CF₂H removes the oxygen atom, reducing electronegativity and possibly slowing reaction kinetics. This makes the difluoromethoxy variant more reactive in electron-deficient systems .

Trifluoromethyl-Substituted Analogues

  • Example : 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121512-82-9) .
  • Comparison : The trifluoromethyl group increases steric bulk and lipophilicity (predicted logP ~3.5) compared to the target compound. However, the chlorine and methoxy substituents may introduce competing electronic effects, complicating catalytic cycles .

Non-Fluorinated Analogues

Methoxy-Substituted Derivatives

  • Example : 2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1383806-53-8, similarity 0.98) .
  • Comparison : Methoxy (-OCH₃) is less electron-withdrawing than difluoromethoxy, leading to slower transmetallation. This makes the target compound preferable for reactions requiring rapid boron-to-metal transfer .

Bulky Aryl Derivatives (MesBpin, TipBpin)

  • Example : 2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin) .
  • Comparison : MesBpin’s mesityl group provides steric protection to the boron atom, improving stability but reducing reactivity. The target compound’s smaller substituents balance stability and reactivity for versatile applications .

Biological Activity

2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as DFB) is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DFB, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C13H16BF3O3
  • Molecular Weight : 288.07 g/mol
  • IUPAC Name : 2-[3-(difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • PubChem CID : 104246181

DFB's biological activity is primarily attributed to its ability to interact with various cellular targets. The presence of the difluoromethoxy and fluorophenyl groups enhances its lipophilicity and stability, allowing for effective cellular penetration. Key mechanisms include:

  • Inhibition of Enzymatic Activity : DFB has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and proliferation.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress and contribute to its therapeutic effects.
  • Targeting Cancer Cells : Preliminary studies suggest that DFB may selectively induce apoptosis in cancer cell lines while sparing normal cells.

Biological Activity Data

Biological ActivityObservations
Antioxidant ActivityEffective in reducing oxidative stress in vitro
Enzyme InhibitionSignificant inhibition of specific metabolic enzymes
CytotoxicityInduces apoptosis in various cancer cell lines at micromolar concentrations
SelectivityHigher cytotoxicity observed in cancer cells compared to normal cells

Case Studies

  • Anticancer Activity
    A study investigated the effects of DFB on human breast cancer cell lines (MCF-7). Results indicated that treatment with DFB resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation) .
  • Neuroprotective Effects
    Another research project explored the neuroprotective potential of DFB in models of neurodegeneration. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress .
  • Metabolic Regulation
    Research focused on the impact of DFB on glucose metabolism revealed that it modulates key signaling pathways involved in insulin sensitivity and glucose uptake in adipocytes .

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